2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the trifluoromethyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include other trifluoromethyl-substituted imidazo[4,5-c]pyridines, which may differ in their substitution patterns or core structures. These compounds are often compared in terms of their efficacy, selectivity, and safety profiles.
Comparison with Similar Compounds
2-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine
3-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine
4-(Trifluoromethyl)-1H-imidazo[4,5-c]pyridine
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Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRRTXMLXAEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693877 | |
Record name | 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733758-20-8 | |
Record name | 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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